molecular formula C19H15F6N3O3S B1664259 3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide CAS No. 824982-41-4

3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide

Cat. No.: B1664259
CAS No.: 824982-41-4
M. Wt: 479.4 g/mol
InChI Key: SDUAWRFBHRAFBM-UHFFFAOYSA-N
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Description

A 784168 is a synthetic and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. This compound is known for its high purity and biological activity, making it a valuable tool in scientific research. A 784168 inhibits human TRPV1 activation by capsaicin, a compound found in chili peppers, with an IC50 of 25 nM . It has been shown to produce inhibition in various cell lines, including 1321N1 astrocytoma cells and HEK 293 cells .

Biochemical Analysis

Biochemical Properties

A 784168 interacts with the TRPV1 channel, a ligand-gated nonselective cation channel that plays a key role in the perception of pain . It inhibits the activation of TRPV1 by various stimuli, including capsaicin and mildly acidic conditions . The compound has been shown to be selective for TRPV1 over a panel of 74 neurotransmitter receptors, ion channels, and other TRP channels .

Cellular Effects

A 784168 has been shown to inhibit capsaicin-induced activation of TRPV1 in 1321N1 astrocytoma cells expressing TRPV1 . It also inhibits TRPV1 activation induced by mildly acidic conditions, N-arachidonoyl dopamine (NADA), or anandamide in HEK293 cells . These effects suggest that A 784168 can influence cell function by modulating the activity of TRPV1, which is involved in various cellular processes including cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of A 784168 involves its binding to the TRPV1 channel and inhibiting its activation . This inhibition prevents the influx of cations into the cell, which is a key step in the signaling pathways mediated by TRPV1 . By inhibiting TRPV1 activation, A 784168 can modulate various cellular processes, including changes in gene expression .

Dosage Effects in Animal Models

In animal models, A 784168 has been shown to reduce capsaicin-induced acute pain and chronic inflammatory thermal hyperalgesia . The potency of A 784168 in these models was found to be dose-dependent

Metabolic Pathways

Given its role as a TRPV1 antagonist, it is likely that A 784168 interacts with enzymes and cofactors involved in the signaling pathways mediated by TRPV1

Transport and Distribution

Given its ability to penetrate the CNS , it is likely that A 784168 can be transported across the blood-brain barrier

Subcellular Localization

Given its role as a TRPV1 antagonist, it is likely that A 784168 localizes to the cell membrane where TRPV1 channels are located

Chemical Reactions Analysis

A 784168 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of A 784168 can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .

Properties

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethylsulfonyl)phenyl]-3,6-dihydro-2H-pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6N3O3S/c20-18(21,22)15-2-1-9-26-16(15)28-10-7-12(8-11-28)17(29)27-13-3-5-14(6-4-13)32(30,31)19(23,24)25/h1-7,9H,8,10-11H2,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUAWRFBHRAFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F)C3=C(C=CC=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824982-41-4
Record name A-784168
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824982414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-784168
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB160J37HD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Reactant of Route 2
Reactant of Route 2
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Reactant of Route 3
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Reactant of Route 4
Reactant of Route 4
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Reactant of Route 5
Reactant of Route 5
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide
Reactant of Route 6
Reactant of Route 6
3'-(Trifluoromethyl)-N-(4-((trifluoromethyl)sulfonyl)phenyl)-3,6-dihydro-2H-[1,2'-bipyridine]-4-carboxamide

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